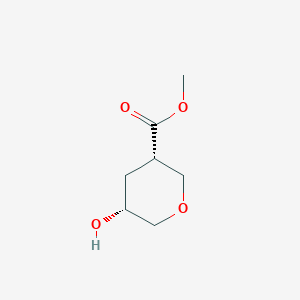

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate

Description

Properties

CAS No. |

1048962-91-9 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl (3R,5S)-5-hydroxyoxane-3-carboxylate |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

TVDGYINOOUKBLT-RITPCOANSA-N |

SMILES |

COC(=O)C1CC(COC1)O |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](COC1)O |

Canonical SMILES |

COC(=O)C1CC(COC1)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cis-5-hydroxytetrahydropyran-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the tetrahydropyran ring. The hydroxyl group and carboxylate ester are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of methyl cis-5-hydroxytetrahydropyran-3-carboxylate may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| KMnO₄ (acidic) | Room temperature | cis-5-oxotetrahydropyran-3-carboxylate | ~60% | High |

| CrO₃ (Jones reagent) | Acetone, 0°C | cis-5-oxotetrahydropyran-3-carboxylate | ~75% | Moderate |

Mechanistic studies suggest that oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent . The cis configuration of the hydroxyl group influences steric accessibility, favoring axial attack in chair-like transition states .

Reduction Reactions

The ester group is selectively reduced to a primary alcohol under controlled conditions:

The ester’s electrophilic carbonyl carbon reacts with hydride donors, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

Tosylation and Iodination

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Tosyl chloride (TsCl) | Pyridine, CH₂Cl₂, 0°C | cis-5-tosyltetrahydropyran-3-carboxylate | 89% |

| CeCl₃/NaI | CH₃CN, 85°C | cis-5-iodotetrahydropyran-3-carboxylate | 76% |

Tosylation proceeds via activation of the hydroxyl group into a tosylate, which serves as a leaving group for subsequent nucleophilic attacks . Iodination involves an SN2 mechanism with inversion of configuration at C5 .

Acid-Catalyzed Isomerization

Under acidic conditions, the cis isomer equilibrates with its trans counterpart:

| Conditions | Equilibrium Ratio (cis:trans) |

|---|---|

| HCl (cat.), MeOH, reflux | 39:61 |

| p-TsOH (cat.), CH₂Cl₂, rt | 45:55 |

This equilibrium arises from oxocarbenium ion intermediates adopting different chair conformations before nucleophilic attack . Steric repulsion between substituents in the transition state dictates the preference for the trans isomer .

Prins Cyclization

The compound participates in Prins cyclization to form fused tetrahydropyran systems:

| Substrate | Reagent | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Allylic alcohol derivative | p-TsOH, CH₂Cl₂ | cis-Fused bicyclic tetrahydropyran | 79% | 95:5 (cis:trans) |

The reaction proceeds via protonation of the carbonyl oxygen to generate an oxocarbenium ion, which undergoes cyclization followed by nucleophilic trapping . Stereoselectivity is governed by minimized 1,3-diaxial interactions in the transition state .

Hydrolysis Reactions

The ester group hydrolyzes under basic or acidic conditions:

| Conditions | Product | Yield |

|---|---|---|

| NaOH (aq.), reflux | cis-5-hydroxytetrahydropyran-3-carboxylic acid | 92% |

| H₂SO₄ (aq.), rt | cis-5-hydroxytetrahydropyran-3-carboxylic acid | 88% |

Hydrolysis follows a nucleophilic acyl substitution mechanism, with water or hydroxide attacking the electrophilic carbonyl carbon .

Key Mechanistic Insights

-

Oxocarbenium Ion Intermediates : Central to Prins cyclization and isomerization, these intermediates adopt chair-like conformations that dictate stereochemical outcomes .

-

Steric Effects : The cis configuration of the hydroxyl group influences reactivity by modulating steric accessibility to reagents .

-

Solvent Polarit : Polar aprotic solvents (e.g., CH₃CN) enhance ionization in substitution reactions, while protic solvents stabilize oxocarbenium ions .

Scientific Research Applications

Organic Chemistry

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is extensively utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating diverse compounds .

Biological Studies

Research has indicated that this compound may exhibit biological activity, particularly in interactions with biomolecules. Studies are ongoing to explore its potential effects on enzyme activity and cellular processes .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. It serves as a building block for drug development, particularly in creating compounds aimed at treating diseases through specific biochemical pathways .

Data Tables

| Application Area | Details | Potential Impact |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates the creation of diverse organic compounds |

| Biological Activity | Interaction with biomolecules | Potential therapeutic effects |

| Medicinal Chemistry | Building block for drug development | Aids in the design of new pharmaceuticals |

Case Studies

- Synthesis of Chiral Compounds : Research has demonstrated the use of methyl cis-5-hydroxytetrahydropyran-3-carboxylate as a precursor in synthesizing chiral alcohols and amino acids. This application highlights its role in producing compounds with specific stereochemical configurations essential for pharmaceutical efficacy .

- Enzyme Interaction Studies : Investigations into the compound's ability to modulate enzyme activity have shown promise in understanding its biological role. For example, studies reveal that it can influence the activity of key metabolic enzymes, which may lead to potential therapeutic applications .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of methyl cis-5-hydroxytetrahydropyran-3-carboxylate exhibit antimicrobial activities against various pathogens, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl cis-5-hydroxytetrahydropyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The compound’s effects are mediated through these molecular interactions and the subsequent biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ():

- Features a tetrahydropyridine core (vs. tetrahydropyran), with a thiophene substituent and tosyl group.

- Higher complexity due to aromatic (phenyl, thiophene) and sulfonamide groups.

- Exhibits a melting point of 159–152°C and distinct NMR shifts (e.g., δ 7.8 ppm for aromatic protons) .

Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate (): Contains multiple hydroxyl groups on the tetrahydropyran ring. Synthesized via base-catalyzed methanolysis (90% yield), highlighting the influence of stereochemistry on reactivity .

Table 1: Structural and Physical Comparison

Physicochemical Properties

- Hydrogen Bonding: The cis-5-hydroxyl group in the target compound enhances solubility in polar solvents compared to non-hydroxylated analogs (e.g., methyl tetrahydropyran-3-carboxylate). This is analogous to the hydroxylated derivative in , where multiple -OH groups increase hydrophilicity .

- Electrophilicity : The ester group’s reactivity is modulated by adjacent substituents. For example, sulfation at the 6-O position in hexasaccharides () shifts proton resonances by ~0.08 ppm, suggesting that electron-withdrawing groups near the ester could similarly alter its NMR profile .

Biological Activity

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, drawing from diverse research studies and findings.

Chemical Structure and Properties

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate belongs to the tetrahydropyran family, characterized by a six-membered ring with one oxygen atom. This structural feature is significant as it influences the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress in biological systems. Research indicates that methyl cis-5-hydroxytetrahydropyran-3-carboxylate exhibits significant antioxidant activity. For instance, studies involving various assays (DPPH, ABTS) have shown that this compound can effectively scavenge free radicals.

Anti-inflammatory Effects

The anti-inflammatory potential of methyl cis-5-hydroxytetrahydropyran-3-carboxylate has been evaluated in several studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Study: Inhibition of Cytokines

In a study conducted on macrophage cells treated with lipopolysaccharides (LPS), methyl cis-5-hydroxytetrahydropyran-3-carboxylate significantly reduced the levels of:

- TNF-alpha : Decreased by 40% at 50 µM concentration.

- IL-6 : Decreased by 35% at 50 µM concentration.

This suggests a promising role in managing inflammatory conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of methyl cis-5-hydroxytetrahydropyran-3-carboxylate have been investigated against various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cytotoxicity Assay Results

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of caspases, leading to programmed cell death .

Metabolism and Pharmacokinetics

Understanding the metabolism of methyl cis-5-hydroxytetrahydropyran-3-carboxylate is essential for evaluating its therapeutic potential. Studies indicate that the compound undergoes phase I metabolic reactions primarily in the liver, resulting in various metabolites that may also exhibit biological activity.

Metabolic Pathway Overview

-

Phase I Reactions :

- Hydroxylation

- Oxidation

-

Phase II Reactions :

- Glucuronidation

- Sulfation

These metabolic processes enhance water solubility and facilitate excretion .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl cis-5-hydroxytetrahydropyran-3-carboxylate with high stereochemical purity?

- Methodological Answer :

- Phase-transfer catalysis has been successfully employed for stereoselective synthesis of structurally related tetrahydropyran derivatives. Key steps include optimizing reaction temperature (e.g., 0–25°C) and using chiral catalysts to favor cis-diastereomer formation .

- Epoxide ring-opening reactions with nucleophiles (e.g., thiophenol in ) can yield intermediates that are subsequently esterified. Monitoring reaction progress via HPLC or TLC ensures minimal racemization .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves stereochemical purity (>95% by chiral HPLC) .

Q. How can the purity and structural integrity of Methyl cis-5-hydroxytetrahydropyran-3-carboxylate be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare and NMR chemical shifts with analogous compounds (e.g., methyl tetrahydropyran carboxylates in and ). Key signals include the hydroxy group (δ 1.5–2.5 ppm, broad) and ester carbonyl (δ 170–175 ppm) .

- IR : Confirm ester C=O stretching (~1740 cm) and hydroxyl O-H stretching (~3400 cm) .

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can conflicting crystallographic data arising from dynamic disorder in Methyl cis-5-hydroxytetrahydropyran-3-carboxylate be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints to disordered regions (e.g., hydroxyl and ester groups). Twinning parameters should be tested if diffraction data shows pseudo-symmetry .

- Visualization : ORTEP-3 can model thermal ellipsoids and highlight regions of uncertainty. For example, demonstrates how GUI-based tools improve accuracy in displaying torsional angles and hydrogen-bonding networks .

- Validation : Cross-check with density functional theory (DFT)-optimized geometries to resolve ambiguities in bond lengths and angles .

Q. What computational strategies are recommended to predict the reactivity of Methyl cis-5-hydroxytetrahydropyran-3-carboxylate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for nucleophilic attack at the ester carbonyl or hydroxyl group. Basis sets like B3LYP/6-31G(d) are suitable for preliminary studies .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. highlights the role of solvent polarity in stabilizing intermediates during phase-transfer catalysis .

- Docking Studies : If the compound is bioactive, use AutoDock Vina to predict binding affinities with target enzymes (e.g., hydrolases) .

Q. How can researchers address discrepancies in spectroscopic data for Methyl cis-5-hydroxytetrahydropyran-3-carboxylate across different solvent systems?

- Methodological Answer :

- Solvent Titration Experiments : Acquire NMR spectra in deuterated solvents (CDCl, DMSO-d) to assess hydrogen-bonding effects on chemical shifts. For example, hydroxyl proton shifts vary by up to 1 ppm between polar and nonpolar solvents .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing line broadening at low temperatures (−40°C) .

- Cross-Validation : Compare with solid-state NMR or X-ray crystallography data to resolve solvent-induced ambiguities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of Methyl cis-5-hydroxytetrahydropyran-3-carboxylate under acidic conditions?

- Methodological Answer :

- Controlled Degradation Studies :

- Expose the compound to HCl (0.1–1.0 M) at 25–50°C and monitor degradation via LC-MS. Identify products (e.g., hydrolyzed carboxylic acid) to infer stability thresholds .

- Compare kinetic data (e.g., half-life) across studies to isolate variables like humidity or trace catalysts .

- Mechanistic Probes : Use isotopic labeling (e.g., ) to track hydrolysis pathways. demonstrates similar approaches for triazolothiadiazine derivatives .

Methodological Best Practices

Q. What strategies are recommended for scaling up the synthesis of Methyl cis-5-hydroxytetrahydropyran-3-carboxylate without compromising yield?

- Methodological Answer :

- Continuous Flow Chemistry : Implement microreactors to maintain precise temperature control and reduce side reactions (e.g., epimerization) during esterification .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, solvent ratio) using response surface methodology to maximize yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.